Cas no 1806462-11-2 (1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one)
1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one
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- Inchi: 1S/C10H7BrF3IO/c11-5-9(16)3-6-1-7(10(12,13)14)4-8(15)2-6/h1-2,4H,3,5H2
- InChI Key: NSXLUJJXFUOFQR-UHFFFAOYSA-N
- SMILES: IC1C=C(C(F)(F)F)C=C(C=1)CC(CBr)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1
1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013019474-1g |
1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one |
1806462-11-2 | 97% | 1g |
1,490.00 USD | 2021-06-24 |
1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one
1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one: A Comprehensive Overview
1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1806462-11-2, is a highly specialized organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom, an iodine-substituted aromatic ring, and a trifluoromethyl group. These features make it a valuable building block for the synthesis of advanced materials and bioactive molecules.
The structure of 1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one consists of a propanone backbone with a bromine atom at the terminal position. The central aromatic ring is substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 5-position. This arrangement creates a molecule with high electronic diversity, making it suitable for various chemical transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of biologically active compounds, particularly in the development of new drug candidates.
One of the most notable aspects of this compound is its versatility in synthetic chemistry. Researchers have demonstrated that 1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one can undergo a wide range of reactions, including nucleophilic substitutions, cross-couplings, and enolate formations. These reactions are facilitated by the presence of electron-withdrawing groups such as bromine and trifluoromethyl, which enhance the reactivity of the molecule. For instance, recent advancements in palladium-catalyzed cross-coupling reactions have enabled the efficient synthesis of complex aromatic systems using this compound as a starting material.
In terms of applications, 1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one has shown promise in the development of novel materials with tailored electronic properties. Its trifluoromethyl group contributes to high thermal stability and chemical resistance, making it an attractive candidate for use in high-performance polymers and coatings. Additionally, its bromine atom allows for easy functionalization, enabling the creation of materials with specific optical or electronic characteristics.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of an appropriate aromatic precursor. Recent studies have optimized these steps by employing green chemistry principles, such as using solvent-free conditions or catalytic systems to minimize waste and improve efficiency. For example, researchers have reported the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
Beyond its synthetic applications, 1-Bromo-3-(3-iodo-5-(trifluoromethyl)phenyl)propan-2-one has also been investigated for its potential in biological systems. Preliminary studies suggest that this compound may exhibit bioactivity against certain enzymes or cellular pathways, although further research is needed to confirm these findings. Its unique structure makes it an intriguing candidate for drug discovery efforts targeting diseases such as cancer or neurodegenerative disorders.
In conclusion, 1-Bromo-3-(3-Iodo-5-Trifluoromethylphenyl)Propanone, CAS No. 1806462–11–2, is a versatile and valuable compound with wide-ranging applications in both academic research and industrial settings. Its ability to undergo diverse chemical transformations and its potential for use in advanced materials make it a subject of continued interest among chemists and materials scientists alike.
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